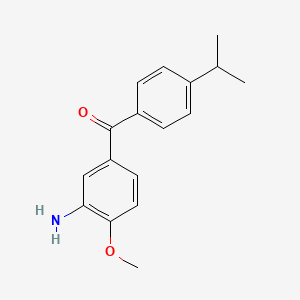
(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and an isopropyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone typically involves the reaction of 3-amino-4-methoxybenzaldehyde with 4-isopropylbenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy and isopropyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-methoxyphenyl)(4-methylphenyl)methanone
- (3-Amino-4-methoxyphenyl)(4-ethylphenyl)methanone
- (3-Amino-4-methoxyphenyl)(4-tert-butylphenyl)methanone
Uniqueness
(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the amino, methoxy, and isopropyl groups provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3-amino-4-methoxyphenyl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C17H19NO2/c1-11(2)12-4-6-13(7-5-12)17(19)14-8-9-16(20-3)15(18)10-14/h4-11H,18H2,1-3H3 |
InChI Key |
JHBSHBNKJXUEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12989915.png)
![5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12989925.png)
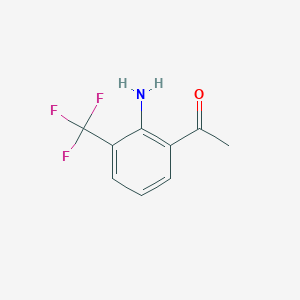
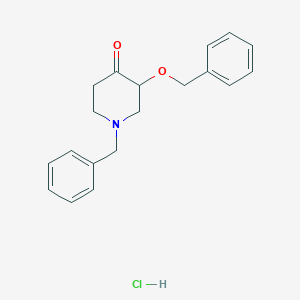
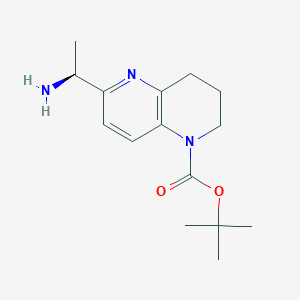
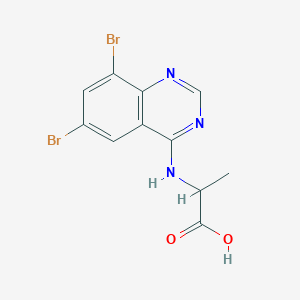
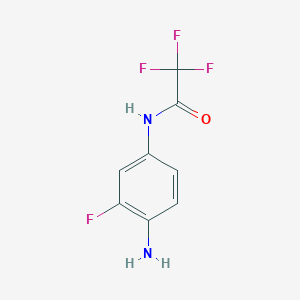
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12989964.png)
![7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
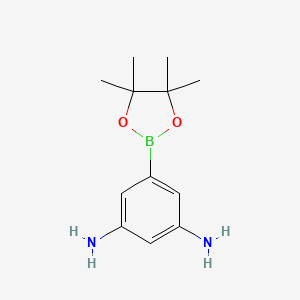
![2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile](/img/structure/B12989975.png)
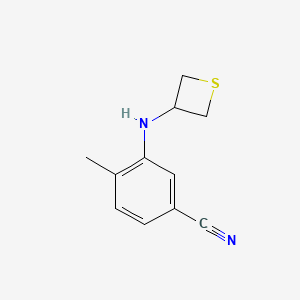
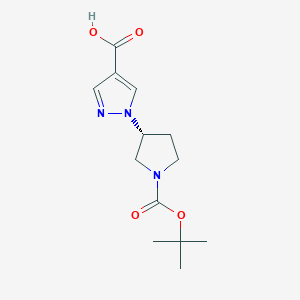
![Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12989987.png)
